N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline
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Overview
Description
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyano group, a fluoro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with chlorinating agents like phosphorus oxychloride (POCl₃) under reflux conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Coupling with Aniline Derivative: The chloromethylated thiadiazole is then coupled with 4-fluoro-3-nitroaniline in the presence of a base such as sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline can undergo reduction to form corresponding amines.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogenation
Properties
IUPAC Name |
(5-chlorothiadiazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN5O2S/c11-10-8(14-15-20-10)4-16(5-13)6-1-2-7(12)9(3-6)17(18)19/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPWDHSYKVBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CC2=C(SN=N2)Cl)C#N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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